molecular formula C22H15ClN2O3 B2744121 [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate CAS No. 926386-60-9

[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate

Cat. No.: B2744121
CAS No.: 926386-60-9
M. Wt: 390.82
InChI Key: XXXSPOAKVZRELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate is a complex organic compound that features both indole and pyridine moieties Indole derivatives are known for their significant biological activities, while pyridine derivatives are widely used in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which can be synthesized via Fischer indole synthesis. This involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions to form the indole ring .

Next, the indole derivative undergoes a Friedel-Crafts acylation with 2-chloropyridine-3-carboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This step introduces the pyridine moiety into the molecule .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts to minimize by-products and purification steps .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, which can be oxidized to form various quinonoid structures.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its indole and pyridine moieties make it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .

Biology

Biologically, indole derivatives are known for their antimicrobial, antiviral, and anticancer properties. The presence of the pyridine ring further enhances these activities, making this compound a potential candidate for drug development .

Medicine

In medicine, this compound could be explored for its therapeutic potential. Indole derivatives have shown promise in treating various diseases, including cancer and infectious diseases. The pyridine moiety can improve the compound’s pharmacokinetic properties, such as bioavailability and metabolic stability .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique structure allows for the design of materials with tailored functionalities .

Mechanism of Action

The mechanism of action of [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate likely involves interactions with various molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The pyridine ring can enhance these interactions by improving the compound’s binding affinity and specificity .

Molecular Targets and Pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of indole and pyridine moieties in [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate makes it unique. This dual functionality can enhance its biological activity and versatility in various applications, distinguishing it from compounds with only one of these moieties .

Properties

IUPAC Name

[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O3/c23-21-16(10-6-12-24-21)22(27)28-13-18(26)19-15-9-4-5-11-17(15)25-20(19)14-7-2-1-3-8-14/h1-12,25H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXSPOAKVZRELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)COC(=O)C4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.